molecular formula C16H18ClN3O2 B4760264 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide

4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide

Cat. No. B4760264
M. Wt: 319.78 g/mol
InChI Key: PGKMYMPACCRKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s as a potential antidepressant and anxiolytic drug. However, due to its limited efficacy and unwanted side effects, TFMPP was never approved for clinical use. Despite this, TFMPP has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide acts as a partial agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C receptors. Its activity at these receptors is thought to underlie its anxiolytic and antidepressant effects. 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide also has affinity for several other receptors, including dopamine and adrenergic receptors, although the significance of these interactions is not well understood.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, alteration of gene expression, and changes in neuronal activity. These effects are thought to be mediated by its activity at serotonin receptors, as well as other receptors. 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has also been shown to have effects on cardiovascular function, including changes in blood pressure and heart rate, although the significance of these effects is not well understood.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide is its selective activity at serotonin receptors, which makes it a useful tool compound for studying the function of these receptors. In addition, its partial agonist activity allows for modulation of receptor activity without completely blocking it, which can be useful for studying the effects of partial receptor activation. However, 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide also has limitations, including its relatively low potency and efficacy, which can make it difficult to achieve consistent effects in experiments. In addition, its activity at other receptors can complicate interpretation of results.

Future Directions

There are several potential future directions for research on 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide. One area of interest is the development of more selective and potent compounds that target serotonin receptors, which could be useful for studying the function of these receptors and for developing new therapeutic agents. Another area of interest is the investigation of the role of 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide and related compounds in the regulation of gene expression, which could provide insights into the molecular mechanisms underlying their effects. Finally, further research is needed to establish the safety and efficacy of 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide and related compounds for clinical use, particularly in the treatment of anxiety and depression.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic uses, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, although its efficacy in humans remains to be established. In addition, 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been studied for its potential use as a tool compound in neuroscience research, particularly in the study of serotonin receptors.

properties

IUPAC Name

4-(4-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-13-3-5-14(6-4-13)19-7-9-20(10-8-19)16(21)18-12-15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKMYMPACCRKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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